Biocytinamide
Overview
Description
Biocytinamide is an amino acid amide formed by the amidation of the carboxy function of biocytin. It is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .
Mechanism of Action
Target of Action
Biocytinamide, also known as H-Lys(Biotinyl)-NH2, is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins . The primary target of this compound is the C-terminal end of peptides and proteins .
Mode of Action
This compound interacts with its targets through a process called transpeptidation, which is catalyzed by an enzyme known as carboxypeptidase Y . This interaction results in the labeling of the C-terminal end of peptides and proteins, which can then be detected due to the biotin moiety of this compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the transpeptidation reaction catalyzed by carboxypeptidase Y . This reaction leads to the specific C-terminal labeling of peptides and proteins. The downstream effects of this labeling can vary depending on the specific peptide or protein being labeled and the subsequent detection and analysis methods used.
Result of Action
The result of this compound’s action is the specific labeling of the C-terminal end of peptides and proteins . This labeling allows for the detection and analysis of these peptides and proteins, which can provide valuable information about their structure, function, and role in various biological processes.
Biochemical Analysis
Biochemical Properties
Biocytinamide plays a crucial role in biochemical reactions, particularly in the labeling of protein C-termini . It interacts with enzymes such as carboxypeptidase Y, which exhibits transpeptidase activity to label protein C-termini with an affinity biotin tag . The nature of these interactions involves the transfer of the biotin tag from this compound to the C-terminus of the target protein .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in protein labeling. By labeling the C-termini of proteins, this compound can influence cell function by altering protein activity, impacting cell signaling pathways, and affecting gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with carboxypeptidase Y. This enzyme catalyzes the transfer of the biotin tag from this compound to the C-terminus of the target protein, resulting in the labeling of the protein . This can lead to changes in protein activity, alterations in cell signaling pathways, and modifications in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein labeling, where it interacts with enzymes such as carboxypeptidase Y
Preparation Methods
Synthetic Routes and Reaction Conditions: Biocytinamide is synthesized through the amidation of biocytin. The process involves the reaction of biocytin with an amine, typically under mild conditions to preserve the integrity of the biotin moiety. The reaction is often catalyzed by carboxypeptidase Y, which facilitates the transpeptidation reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of biocytin and an amine in the presence of carboxypeptidase Y, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Transpeptidation: this compound undergoes transpeptidation reactions catalyzed by carboxypeptidase Y, where it acts as a fluorogenic reagent for labeling peptides and proteins.
Amidation: The compound can also participate in amidation reactions, forming amide bonds with other molecules.
Common Reagents and Conditions:
Carboxypeptidase Y: Used as a catalyst in transpeptidation reactions.
Amines: React with biocytin to form this compound.
Mild Reaction Conditions: Typically, reactions are carried out under mild conditions to preserve the functional groups.
Major Products Formed:
Labeled Peptides and Proteins: The primary products of reactions involving this compound are peptides and proteins labeled at their C-termini.
Scientific Research Applications
Biocytinamide has a wide range of applications in scientific research:
Medicine: Utilized in diagnostic assays and therapeutic research to label and track proteins of interest.
Comparison with Similar Compounds
Biocytin: The precursor to biocytinamide, used in similar labeling reactions.
Biotin: A vitamin that forms the core structure of biocytin and this compound.
Nicotinamide: Another amide compound with different biological functions.
Uniqueness of this compound: this compound is unique in its ability to specifically label the C-termini of peptides and proteins through transpeptidation reactions catalyzed by carboxypeptidase Y. This specificity and the fluorogenic nature of the compound make it particularly valuable in proteomics and protein research .
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIPPVTTJTHLM-MNXVOIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210010 | |
Record name | Biocytinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61125-53-9 | |
Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biocytinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biocytinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Biocytinamide suitable for targeting bacterial infections?
A1: this compound serves as a source of Biotin for various microorganisms, including Staphylococcus aureus [, ]. This characteristic allows for the development of targeted imaging agents. For instance, Indium-111 labelled diethylenetriaminepentaacetic acid α,ω-bis(this compound) (111In-DTPA-Biotin) has shown potential as a specific tracer for nuclear medicine imaging of vertebral osteomyelitis, particularly in cases involving Staphylococcus aureus []. This suggests that this compound can facilitate the transport of diagnostic or therapeutic agents to sites of infection.
Q2: How does this compound facilitate transport across biological barriers?
A2: Research indicates that this compound plays a crucial role in a novel transcellular shuttle system designed for delivering payloads across the blood-brain barrier (BBB) []. This system utilizes bispecific antibodies (bsAbs) that bind to both the transferrin receptor (TfR) on BBB endothelial cells and Biotinylated payloads via non-covalent interactions with this compound. This dual binding enables the bsAb to transport the payload across the BBB, releasing it on the other side. This approach is particularly valuable for delivering drugs or imaging agents to the brain, which is notoriously difficult to penetrate due to the BBB.
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